molecular formula C24H17F4N7O B10949794 5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10949794
M. Wt: 495.4 g/mol
InChI Key: XOIMAGMAERUQKO-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a trifluoromethyl group. These structural features contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of various substituents. Common synthetic routes may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Addition of the trifluoromethyl group: This can be accomplished through reactions with trifluoromethylating agents.

    Attachment of the triazole moiety: This step may involve the use of triazole precursors and appropriate coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, particularly at the aromatic rings and the triazole moiety.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions (e.g., palladium catalysts).

Scientific Research Applications

5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and potential applications but differ in their specific activities and effects. Examples of similar compounds include:

Properties

Molecular Formula

C24H17F4N7O

Molecular Weight

495.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H17F4N7O/c1-14-4-2-3-5-16(14)12-34-13-29-23(33-34)31-22(36)19-11-21-30-18(15-6-8-17(25)9-7-15)10-20(24(26,27)28)35(21)32-19/h2-11,13H,12H2,1H3,(H,31,33,36)

InChI Key

XOIMAGMAERUQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

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